Phyllaemblic acid C
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Overview
Description
Phyllaemblic acid C is a natural product found in Phyllanthus emblica with data available.
Scientific Research Applications
1. Chemical Characterization and Structural Analysis
- Phyllaemblic acid C, along with other compounds, was isolated from the roots of Phyllanthus emblica. Its structure and stereochemistry were fully characterized using spectroscopic and chemical methods, contributing to a better understanding of the chemical composition of Phyllanthus emblica (Zhang et al., 2000).
- In another study, novel sesquiterpenoids, including phyllaemblic acids B and C, were identified from the roots of Phyllanthus emblica. The absolute stereochemistry of these compounds was determined, enhancing knowledge about the chemical diversity of this plant (Zhang et al., 2001).
2. Antioxidant and Hepatoprotective Properties
- A study on Phyllanthus emblica L. (amla) identified potent antioxidants, including phyllaemblic acid, in its bark extract. The extract demonstrated significant hepatoprotective effects against ethanol-induced hepatic damage, suggesting potential therapeutic applications (Chaphalkar et al., 2017).
3. Antiviral Activity
- This compound was evaluated for its antiviral activity against coxsackie virus B3. Compounds isolated from Phyllanthus emblica, including phyllaemblic acid, exhibited strong anti-viral properties, indicating potential for therapeutic applications in viral infections (Liu et al., 2009).
4. Bioactive Composition and Pharmacology
- Phyllanthus emblica, the source of phyllaemblic acid, has been extensively studied for its bioactive composition and pharmacological properties. Its fruits contain a variety of compounds including tannins, flavonoids, saponins, and terpenoids, which have demonstrated multiple health benefits (Saini et al., 2021).
5. Anti-Hepatitis B Virus Activities
- In research focused on anti-hepatitis B virus activities, sesquiterpenoid glycosides including phyllaemblic acid from Phyllanthus emblica showed potential anti-HBV activities. This highlights its possible use in the treatment of hepatitis B virus-related conditions (Lv et al., 2014).
Properties
Molecular Formula |
C15H24O8 |
---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O8/c16-5-9-6-22-15(4-11(9)18)14(21,7-17)10-2-1-8(13(19)20)3-12(10)23-15/h8-12,16-18,21H,1-7H2,(H,19,20)/t8-,9+,10-,11-,12+,14-,15-/m0/s1 |
InChI Key |
VUTLIYHSSWEGDL-KBIHYEQISA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO)O |
Canonical SMILES |
C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)CO)O |
Synonyms |
phyllaemblic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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